![molecular formula C11H8O B12964091 5H-Benzocyclohepten-5-one](/img/structure/B12964091.png)
5H-Benzocyclohepten-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzocyclohepten-5-one: is an organic compound with the molecular formula C11H8O . It is a member of the benzocycloheptene family, characterized by a seven-membered ring fused to a benzene ring. This compound is known for its unique structure and diverse chemical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 5H-Benzocyclohepten-5-one involves the Friedel-Crafts acylation of benzene with cycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as ortho-aryl alkynyl benzyl alcohols, using a Tf2O-mediated formal [5 + 2] annulation reaction.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts acylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5H-Benzocyclohepten-5-one can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), under controlled temperature and solvent conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated benzocycloheptenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5H-Benzocyclohepten-5-one is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds. Its unique structure allows for the exploration of novel synthetic pathways and reaction mechanisms .
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential pharmacological activities, including anti-inflammatory and antioxidant properties. These compounds are investigated for their ability to interact with biological targets and pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the synthesis of dyes, pigments, and polymers, contributing to advancements in material science .
Wirkmechanismus
The mechanism of action of 5H-Benzocyclohepten-5-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, purpurogallin, a derivative, exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and chelating metal ions. This activity is mediated through the formation of stable free radicals and the inhibition of oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
5H-Dibenzo[a,d]cyclohepten-5-one: Similar structure but with additional benzene rings, leading to different chemical properties and applications.
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one:
Uniqueness: this compound stands out due to its specific ring structure and the versatility it offers in synthetic chemistry. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for developing new materials and exploring novel chemical transformations .
Eigenschaften
Molekularformel |
C11H8O |
---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
benzo[7]annulen-5-one |
InChI |
InChI=1S/C11H8O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1-8H |
InChI-Schlüssel |
SBWVASGNXJVLND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.